molecular formula C14H18N2O B2864631 1-(1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-one CAS No. 146041-88-5

1-(1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-one

Cat. No.: B2864631
CAS No.: 146041-88-5
M. Wt: 230.311
InChI Key: IGIHGYKGRCPZCF-UHFFFAOYSA-N
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Description

1-(1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-one is a heterocyclic compound that features a quinoline and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-one typically involves the reaction of quinoline derivatives with pyrrolidinone under specific conditions. One common method involves the use of N-alkoxycyclopropyl-2-haloanilines as starting reagents . The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid monohydrate and solvents like ethanol or toluene at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated quinoline derivatives with nucleophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-one is unique due to its dual functionality, combining the properties of both quinoline and pyrrolidinone moieties. This dual functionality enhances its potential for diverse applications in medicinal chemistry and materials science .

Properties

IUPAC Name

1-(1-methyl-3,4-dihydro-2H-quinolin-4-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-15-10-8-13(16-9-4-7-14(16)17)11-5-2-3-6-12(11)15/h2-3,5-6,13H,4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGIHGYKGRCPZCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C2=CC=CC=C21)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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